molecular formula C11H10N2O B8798190 4-(5-Oxopyrrolidin-2-yl)benzonitrile

4-(5-Oxopyrrolidin-2-yl)benzonitrile

Cat. No.: B8798190
M. Wt: 186.21 g/mol
InChI Key: YAFOOFJZFRODSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Oxopyrrolidin-2-yl)benzonitrile is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(5-oxopyrrolidin-2-yl)benzonitrile

InChI

InChI=1S/C11H10N2O/c12-7-8-1-3-9(4-2-8)10-5-6-11(14)13-10/h1-4,10H,5-6H2,(H,13,14)

InChI Key

YAFOOFJZFRODSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(4-trifluoromethanesulfonyloxyphenyl)-2-pyrrolidinone (2.45 g, 8.22 mmol), tetrakis(triphenylphosphine)palladium (475 mg, 0.41 mmol), and zinc cyanide (1.45 g, 12.3 mmol) in 10 mL of DMF was flushed with nitrogen three times and then stirred at 80° C. After 3 hr, the mixture was cooled down to rt, diluted with EtOAc (10 mL), and filtered through a cake of Celite. The solid was washed with EtOAc, and the filtrates were combined and concentrated. Chromatography on a Biotage 40+M cartridge using 9:1 v/v EtOAc/CH3OH as the eluant gave 2.68 g (100%) of the title compound containing trace amount of DMF: 1H NMR (CD3OD) δ 1.90-1.97 (m, 1H), 2.43-2.51 (m, 2H), 2.60-2.67 (m, 1H), 4.85 (t, J=7.2, 1H), 7.41 (d, J=8.8, 2H), 7.65 (d, J=8.5, 2H).
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
475 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
1.45 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
100%

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